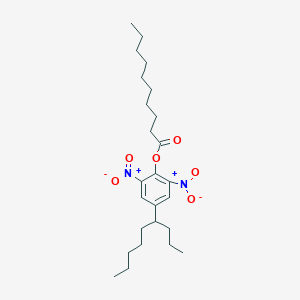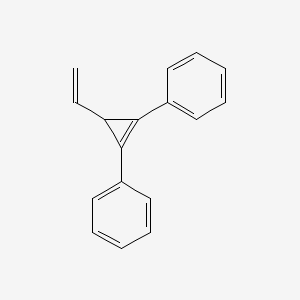
Benzene, 1,1'-(3-ethenyl-1-cyclopropene-1,2-diyl)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,1’-(3-ethenyl-1-cyclopropene-1,2-diyl)bis- is an organic compound with a unique structure that combines benzene rings with a cyclopropene moiety
Preparation Methods
The synthesis of Benzene, 1,1’-(3-ethenyl-1-cyclopropene-1,2-diyl)bis- typically involves the reaction of benzene derivatives with cyclopropene intermediates. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale reactions using optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
Benzene, 1,1’-(3-ethenyl-1-cyclopropene-1,2-diyl)bis- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups. Common reagents for these reactions include halogens, acids, and bases.
Scientific Research Applications
Benzene, 1,1’-(3-ethenyl-1-cyclopropene-1,2-diyl)bis- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to cellular processes and interactions due to its unique structure.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of Benzene, 1,1’-(3-ethenyl-1-cyclopropene-1,2-diyl)bis- involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to bind to specific receptors or enzymes, leading to changes in cellular functions and processes.
Comparison with Similar Compounds
Benzene, 1,1’-(3-ethenyl-1-cyclopropene-1,2-diyl)bis- can be compared to other similar compounds such as:
Benzene, 1,1’-(1-cyclopropene-1,2-diyl)bis-: This compound has a similar structure but lacks the ethenyl group, which may result in different chemical and biological properties.
Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]: This compound has an ethanediyl linkage instead of a cyclopropene moiety, leading to variations in reactivity and applications.
The uniqueness of Benzene, 1,1’-(3-ethenyl-1-cyclopropene-1,2-diyl)bis- lies in its combination of benzene rings with a cyclopropene structure, which imparts distinct chemical and physical properties.
Properties
CAS No. |
62937-82-0 |
|---|---|
Molecular Formula |
C17H14 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
(3-ethenyl-2-phenylcyclopropen-1-yl)benzene |
InChI |
InChI=1S/C17H14/c1-2-15-16(13-9-5-3-6-10-13)17(15)14-11-7-4-8-12-14/h2-12,15H,1H2 |
InChI Key |
FWHLKLJIAUPJBY-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1C(=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Pyridin-2-yl)pyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione](/img/structure/B14506935.png)

![N-[(Thiophen-2-yl)methyl]-1,2,3-thiadiazol-5-amine](/img/structure/B14506949.png)
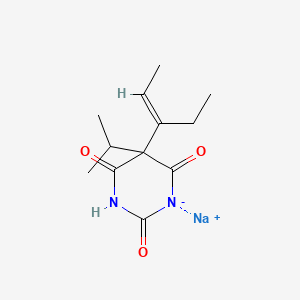
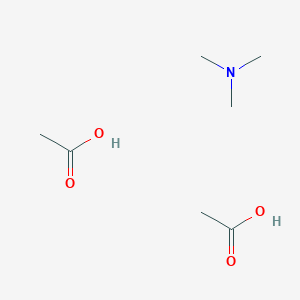
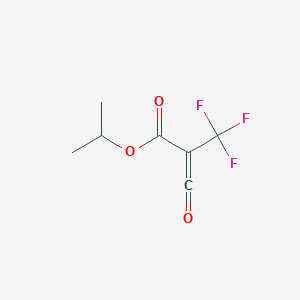
![4,4'-[(6-Methoxypyridin-2-yl)methylene]diphenol](/img/structure/B14506979.png)
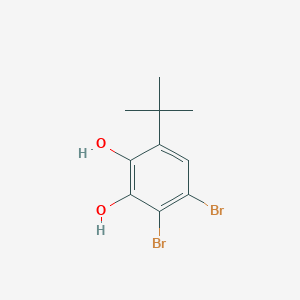
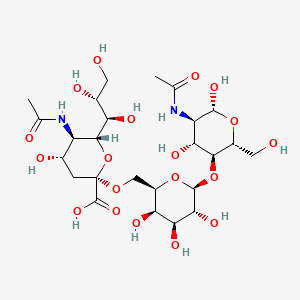
![{2-[4-(Propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]phenyl}methanol](/img/structure/B14507002.png)
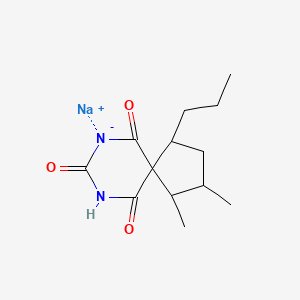
![3-[(1-Phenylethenyl)oxy]cholestane](/img/structure/B14507007.png)
![1-(4-Phenylbicyclo[2.2.2]octan-1-yl)ethan-1-one](/img/structure/B14507013.png)
